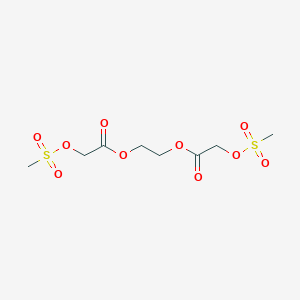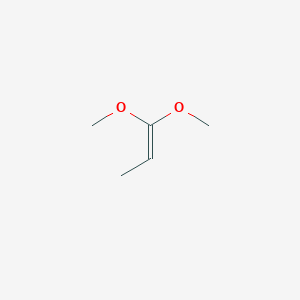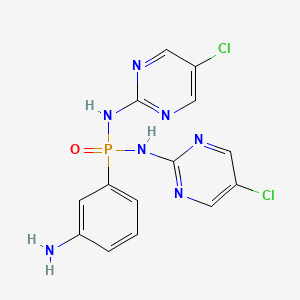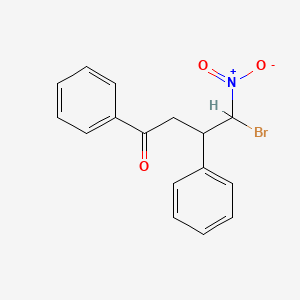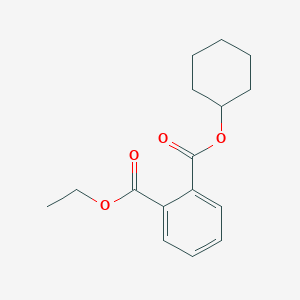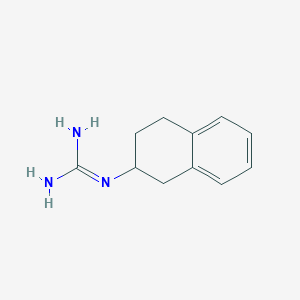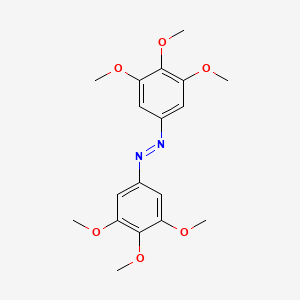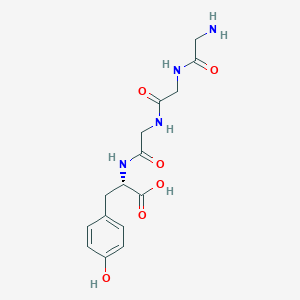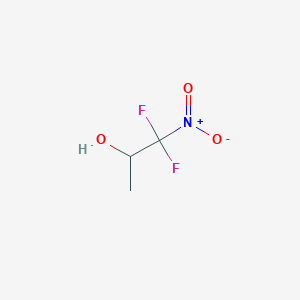
2-(2,4-Dimethylphenyl)-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is an organic compound with a complex structure that includes a thiocyanate group, a phenyl ring with two methyl groups, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester typically involves the reaction of thiocyanic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The esterification process involves the nucleophilic attack of the alcohol on the thiocyanic acid, followed by the elimination of water to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiocyanates.
Scientific Research Applications
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocyanate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of the 2,4-dimethylphenyl group.
Thiocyanic acid, 2-methylphenyl ester: Similar structure with a single methyl group on the phenyl ring.
Thiocyanic acid, 4-methylphenyl ester: Similar structure with a methyl group at the para position on the phenyl ring.
Uniqueness
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other thiocyanate esters.
Properties
CAS No. |
6097-20-7 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C11H11NOS/c1-8-3-4-10(9(2)5-8)11(13)6-14-7-12/h3-5H,6H2,1-2H3 |
InChI Key |
KTPJTUOASXQEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



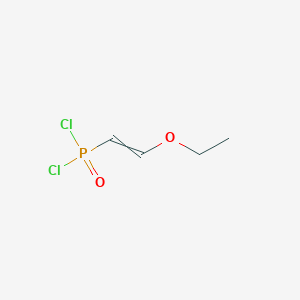
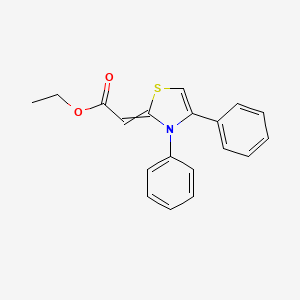
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
